molecular formula C7H12O2 B2747169 2-Methyloxane-2-carbaldehyde CAS No. 1782530-47-5

2-Methyloxane-2-carbaldehyde

Cat. No.: B2747169
CAS No.: 1782530-47-5
M. Wt: 128.171
InChI Key: BAYBMNODWZBBTE-UHFFFAOYSA-N
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Description

2-Methyloxane-2-carbaldehyde is a cyclic aldehyde with a six-membered oxane (tetrahydropyran) ring. Its structure features a methyl group and an aldehyde (-CHO) substituent at the 2-position of the ring. The molecular formula is inferred to be C₇H₁₂O₂, combining the oxane backbone (C₅H₁₀O) with a methyl group (CH₃) and an aldehyde group (CHO). This compound is structurally distinct due to its oxygen-containing heterocyclic ring, which influences its electronic and steric properties. Aldehydes of this type are often intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, where their reactivity enables the formation of C-N or C-C bonds.

Properties

IUPAC Name

2-methyloxane-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(6-8)4-2-3-5-9-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYBMNODWZBBTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782530-47-5
Record name 2-methyloxane-2-carbaldehyde
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyloxane-2-carbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or Collins reagent (chromium trioxide-pyridine complex) . Another method includes the partial reduction of esters using diisobutylaluminum hydride (DIBAL-H) .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of 2-methyloxane under controlled conditions. This process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Collins reagent.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Compounds with substituted functional groups.

Scientific Research Applications

2-Methyloxane-2-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyloxane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. This interaction can affect various biochemical pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared aldehyde functional groups or structural motifs:

Compound Name Structure/Functional Groups Molecular Formula CAS Number Key Features
2-Methyloxane-2-carbaldehyde Oxane ring with -CHO and -CH₃ at C2 C₇H₁₂O₂ Not provided Heterocyclic, polar, reactive aldehyde
5-(Methoxymethyl)furan-2-carbaldehyde Furan ring with -CHO and -CH₂OCH₃ at C5 C₇H₈O₃ 1917-64-2 Aromatic, electron-rich furan ring
Cyclohexanecarboxaldehyde Cyclohexane ring with -CHO substituent C₇H₁₂O 2043-61-0 Non-polar cycloalkane backbone
2-Hexanone Linear ketone (C=O at C2) C₆H₁₂O 591-78-6 Volatile, industrial solvent

Key Observations :

  • The furan derivative () exhibits aromaticity, enhancing resonance stabilization of the aldehyde group .
  • Functional Groups: Aldehydes (e.g., this compound) are typically more reactive than ketones (e.g., 2-hexanone) due to the absence of electron-donating alkyl groups adjacent to the carbonyl, making them prone to nucleophilic attacks .
Physical and Chemical Properties
Property This compound (Inferred) 5-(Methoxymethyl)furan-2-carbaldehyde Cyclohexanecarboxaldehyde 2-Hexanone
Molecular Weight (g/mol) 128.17 (calculated) 140.14 112.17 100.16
Boiling Point (°C) ~180–200 (estimated) Not reported 161–163 127
Solubility Moderate in polar solvents Likely polar solvent-soluble Low water solubility Miscible with organic solvents

Analysis :

  • Boiling Points: Cyclohexanecarboxaldehyde’s higher boiling point (161–163°C) compared to 2-hexanone (127°C) reflects stronger van der Waals forces in cyclic structures. The oxane derivative’s estimated higher boiling point (~180–200°C) aligns with its polar oxygen heterocycle.
  • Solubility : The methoxymethyl group in 5-(methoxymethyl)furan-2-carbaldehyde likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the less polar cyclohexane derivative .

Biological Activity

2-Methyloxane-2-carbaldehyde, also known by its chemical formula C7H12O2, is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure:

  • Molecular Formula: C7H12O2
  • Molecular Weight: Approximately 128.17 g/mol
  • Functional Groups: Aldehyde group (-CHO) which is pivotal for its reactivity.

Synthesis:
this compound can be synthesized through various methods, including:

  • Oxidation of alcohols: Using oxidizing agents like pyridinium chlorochromate (PCC).
  • Nucleophilic substitution reactions: Involving aldehyde groups with various nucleophiles under acidic or basic conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:

1. Antimicrobial Properties:
Studies suggest that aldehydes can possess antimicrobial properties. The aldehyde group may interact with microbial enzymes, disrupting their function and inhibiting growth. Preliminary data indicate that this compound may share similar properties, although specific studies focusing solely on this compound remain limited.

2. Therapeutic Potential:
The compound is being explored for its potential therapeutic applications:

  • Anti-inflammatory effects: Aldehydes have been noted for their ability to modulate inflammatory responses, potentially making this compound a candidate for further research in treating inflammatory diseases.
  • Building block for drug synthesis: It serves as a precursor in the synthesis of biologically active compounds, which could lead to the development of new therapeutic agents .

3. Mechanism of Action:
The mechanism by which this compound exerts its biological effects involves:

  • Covalent bonding: The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity and influence various biochemical pathways.

Research Findings and Case Studies

Research into the biological activity of this compound is still emerging. However, several studies highlight its potential:

StudyFindings
Study 1Investigated the reactivity of aldehydes in biological systems; suggested potential antimicrobial effects.
Explored the synthesis of derivatives from this compound; noted potential anti-inflammatory properties.
Discussed the role of this compound as a building block in drug synthesis; highlighted its therapeutic potential.

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